molecular formula C20H19N3O7S B2829887 Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate CAS No. 1351621-34-5

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Cat. No.: B2829887
CAS No.: 1351621-34-5
M. Wt: 445.45
InChI Key: BVCVKDXTABRJOB-UHFFFAOYSA-N
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Description

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a complex organic compound featuring a benzoate ester, an azetidine ring, and a thiophene moiety linked through an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzoate ester moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene moiety can enhance binding affinity and specificity, while the azetidine ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate: Lacks the oxalate component but shares the core structure.

    Thiophene-oxadiazole derivatives: Compounds with similar thiophene and oxadiazole moieties but different substituents.

Uniqueness

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the oxalate salt can enhance solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S.C2H2O4/c1-23-18(22)13-6-4-12(5-7-13)9-21-10-14(11-21)17-19-16(20-24-17)15-3-2-8-25-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCVKDXTABRJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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